molecular formula C17H26N2OS B5141374 N-(1-isopropyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

N-(1-isopropyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Cat. No. B5141374
M. Wt: 306.5 g/mol
InChI Key: HPHZBZDAZZWHDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-isopropyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a chemical compound that has been the focus of many scientific studies due to its potential applications in various fields. This compound is also known as SERT inhibitor, which means it inhibits the serotonin transporter, a protein that is responsible for the reuptake of serotonin in the brain.

Mechanism of Action

N-(1-isopropyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide works by inhibiting the serotonin transporter protein, which is responsible for the reuptake of serotonin in the brain. By inhibiting the reuptake of serotonin, this compound increases the levels of serotonin in the brain, which can help alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly associated with its ability to increase the levels of serotonin in the brain. Serotonin is a neurotransmitter that is involved in the regulation of mood, appetite, and sleep. By increasing the levels of serotonin, this compound can help alleviate symptoms of depression and anxiety. However, excessive levels of serotonin can also lead to side effects such as agitation, nausea, and diarrhea.

Advantages and Limitations for Lab Experiments

The advantages of using N-(1-isopropyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide in lab experiments include its high selectivity for the serotonin transporter protein and its ability to increase the levels of serotonin in the brain. However, the limitations of using this compound in lab experiments include its potential side effects and the need for careful dosing to avoid toxicity.

Future Directions

There are several future directions for the study of N-(1-isopropyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide. One direction is the development of more selective and potent inhibitors of the serotonin transporter protein. Another direction is the investigation of the potential applications of this compound in the treatment of other psychiatric disorders such as bipolar disorder and schizophrenia. Additionally, the use of this compound in combination with other drugs or therapies could also be explored to enhance its therapeutic effects.

Synthesis Methods

The synthesis of N-(1-isopropyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide involves several steps. The first step is the preparation of 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with N-(1-isopropyl-4-piperidinyl) amine to obtain this compound.

Scientific Research Applications

N-(1-isopropyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in the treatment of depression and anxiety disorders. Studies have shown that this compound acts as a selective serotonin reuptake inhibitor (SSRI), which means it increases the levels of serotonin in the brain. Serotonin is a neurotransmitter that is associated with mood regulation, and increasing its levels can help alleviate symptoms of depression and anxiety.

properties

IUPAC Name

N-(1-propan-2-ylpiperidin-4-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2OS/c1-12(2)19-9-7-14(8-10-19)18-17(20)16-11-13-5-3-4-6-15(13)21-16/h11-12,14H,3-10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHZBZDAZZWHDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)NC(=O)C2=CC3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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